molecular formula C17H16ClN3O2S B2843270 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886918-50-9

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2843270
CAS RN: 886918-50-9
M. Wt: 361.84
InChI Key: QOYKVBVZHQZYJI-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

A study explored the use of related compounds, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, as corrosion inhibitors for mild steel in acidic media. This compound was synthesized through condensation and reduction reactions and exhibited significant inhibition efficiency, increasing up to 80% under certain conditions (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Properties

Another study synthesized derivatives of benzothiazoles, including those structurally similar to the compound , and evaluated their in vitro antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antiangiogenic Effects

A series of novel thioxothiazolidin-4-one derivatives, structurally related to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone, were investigated for their in vivo anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number in a mouse model, showing promise for anticancer therapy (Chandrappa et al., 2010).

Antipsychotic Potential

In a study focusing on butyrophenones with affinity for dopamine and serotonin receptors, derivatives structurally similar to the compound of interest were synthesized. These compounds, including benzo[b]furan derivatives, were evaluated for their potential as antipsychotic agents (Raviña et al., 2000).

Anti-tubercular Activity

A research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes. Several of these compounds displayed significant anti-tubercular potential against Mycobacterium tuberculosis, with low cytotoxicity, highlighting their therapeutic potential (Pancholia et al., 2016).

properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-11-12(18)4-5-14-15(11)19-17(24-14)21-8-6-20(7-9-21)16(22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYKVBVZHQZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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